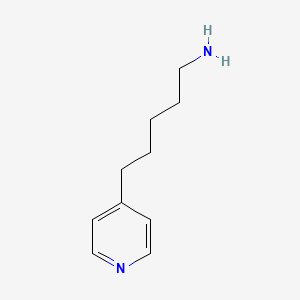
5-(Pyridin-4-yl)pentan-1-amine
Descripción general
Descripción
5-(Pyridin-4-yl)pentan-1-amine, also known as P4P, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. P4P is a derivative of pentylamine, which is a naturally occurring compound found in various foods and biological systems.
Aplicaciones Científicas De Investigación
5-(Pyridin-4-yl)pentan-1-amine has been studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. In neurology, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 5-(Pyridin-4-yl)pentan-1-amine has been studied for its potential use in the treatment of heart failure and other cardiovascular diseases. In oncology, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Mecanismo De Acción
The exact mechanism of action of 5-(Pyridin-4-yl)pentan-1-amine is not fully understood, but it is believed to act on various molecular targets such as ion channels, receptors, and enzymes. 5-(Pyridin-4-yl)pentan-1-amine has been shown to modulate the activity of certain ion channels and receptors, which may contribute to its neuroprotective and cardioprotective effects. 5-(Pyridin-4-yl)pentan-1-amine has also been shown to inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
5-(Pyridin-4-yl)pentan-1-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of enzyme activity. 5-(Pyridin-4-yl)pentan-1-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and cardioprotective effects. In addition, 5-(Pyridin-4-yl)pentan-1-amine has been shown to have anti-tumor effects by inhibiting cell growth and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(Pyridin-4-yl)pentan-1-amine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. 5-(Pyridin-4-yl)pentan-1-amine also has a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using 5-(Pyridin-4-yl)pentan-1-amine in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer to cells or animals.
Direcciones Futuras
There are many potential future directions for research on 5-(Pyridin-4-yl)pentan-1-amine. One area of interest is the development of 5-(Pyridin-4-yl)pentan-1-amine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular targets and pathways involved in 5-(Pyridin-4-yl)pentan-1-amine's various therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of 5-(Pyridin-4-yl)pentan-1-amine in humans, as well as its potential interactions with other drugs.
Propiedades
IUPAC Name |
5-pyridin-4-ylpentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h5-6,8-9H,1-4,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIQRNYRSTOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543801 | |
| Record name | 5-(Pyridin-4-yl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)pentan-1-amine | |
CAS RN |
59082-52-9 | |
| Record name | 5-(Pyridin-4-yl)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Oxabicyclo[2.2.1]heptan-2-one](/img/structure/B3054159.png)
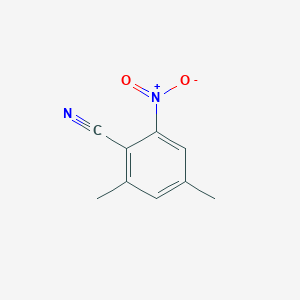



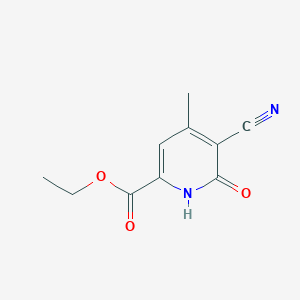

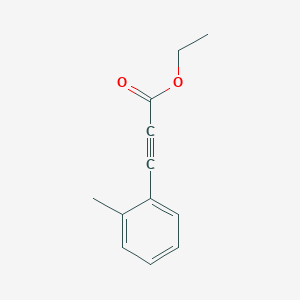
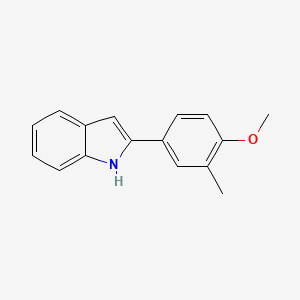


![2-Bromo-1-[4-(piperidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B3054179.png)
